molecular formula Na2CO4<br>CNaO4- B081022 Sodium peroxocarbonate CAS No. 14455-47-1

Sodium peroxocarbonate

Cat. No. B081022
CAS RN: 14455-47-1
M. Wt: 99 g/mol
InChI Key: MWNQXXOSWHCCOZ-UHFFFAOYSA-L
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Patent
US04146571

Procedure details

According to British Pat. No. 549,841, sodium percarbonate is produced by reacting sodium silicate or a magnesium salt in the presence of an alkali metaphosphate or an alkali pyrophosphate to obtain soda decahydrate crystals or a suspension of the decahydrate in a saturated soda solution in a reaction with a hydrogen peroxide solution. The solubility of the percarbonate is reduced by the subsequent addition of sodium chloride. This product, however, also has an unsatisfactory grain size distribution curve, i.e. it contains too large an amount of fines which must be removed or agglomerated in a subsequent step to obtain sodium percarbonate of practical usefulness.
[Compound]
Name
decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[C:3]([O:6][O-:7])([O-:5])=[O:4].[Na+:8].[Cl-].[Na+]>>[C:3]([O-:6])([O-:5])=[O:4].[C:3]([O-:6])([O-:5])=[O:4].[OH:1][OH:2].[OH:6][OH:7].[OH:6][OH:7].[Na+:8].[Na+:8].[Na+:8].[Na+:8] |f:1.2,3.4,5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
decahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])O[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
must be removed

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.